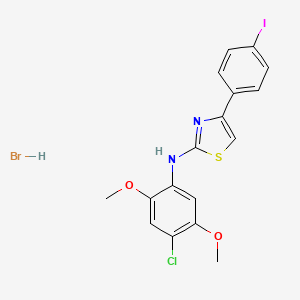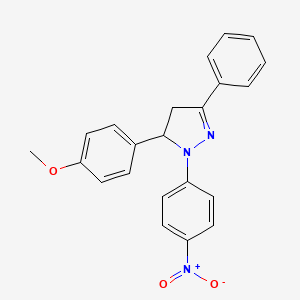![molecular formula C23H23N3O4S B5105492 ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE](/img/structure/B5105492.png)
ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE is a complex organic compound that features a thiazolidine ring, a morpholine group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thioamide and an α-halo ester. The morpholine group is introduced via a nucleophilic substitution reaction, and the benzoate ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Different esters or acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The morpholine group can enhance the compound’s binding affinity and specificity. The benzoate ester can facilitate the compound’s cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-imino-5-methyl-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylate
- Ethyl 5-methyl-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylate
- Ethyl 5-hydroxy-2-(methylsulfanyl)thieno [2,3-d]pyrimidine-6-carboxylate
Uniqueness
ETHYL 4-{2-IMINO-5-[(Z)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-3-YL}BENZOATE is unique due to its combination of a thiazolidine ring, a morpholine group, and a benzoate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
ethyl 4-[(5Z)-2-imino-5-[(4-morpholin-4-ylphenyl)methylidene]-4-oxo-1,3-thiazolidin-3-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-2-30-22(28)17-5-9-19(10-6-17)26-21(27)20(31-23(26)24)15-16-3-7-18(8-4-16)25-11-13-29-14-12-25/h3-10,15,24H,2,11-14H2,1H3/b20-15-,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZRVEVOMMGLGT-UBWZAKNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/SC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,5-dichlorophenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5105429.png)
![ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5105432.png)
![4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5105433.png)
![(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5105446.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105454.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5105462.png)

![N-[(butylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5105500.png)
![ETHYL 2-[3-PHENYL-3-(PHENYLFORMAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5105501.png)
![3-ethyl-5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105505.png)
![Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5105510.png)

![1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone](/img/structure/B5105513.png)
